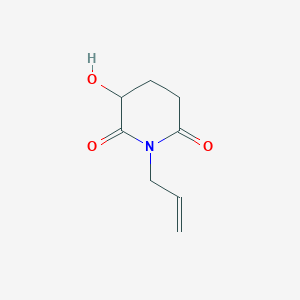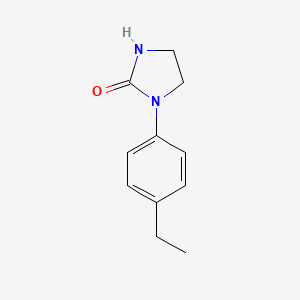
1-(4-乙基苯基)咪唑烷-2-酮
描述
1-(4-Ethylphenyl)imidazolidin-2-one, also known as 4-ethylphenyl imidazolidine-2-one or EPIO, is a synthetic molecule that has recently been studied for its potential applications in the field of medicinal chemistry. EPIO is a heterocyclic compound with a five-membered ring structure, consisting of two nitrogen atoms, two carbon atoms, and one oxygen atom. The compound has been found to possess unique properties that make it a promising candidate for a variety of pharmaceutical applications, including as an antioxidant, an anti-inflammatory, and a potential cancer therapy.
科学研究应用
生物活性寡肽中的咪唑烷-4-酮衍生物
咪唑烷-4-酮,包括 1-(4-乙基苯基)咪唑烷-2-酮,被用作生物活性寡肽中的结构修饰。它们充当脯氨酸替代物或保护氨基酸的 N 末端免受氨肽酶和内肽酶的水解。它们的合成通常涉及 α-氨基酰胺与酮或醛反应生成亚胺,然后进行分子内环化。发现在某些条件下,这个过程具有立体选择性 (Ferraz 等人,2007)。
抗伤害感受特性
咪唑烷衍生物,如乙内酰脲,显示出包括精神药理学特性在内的治疗应用。一种由甘氨酸合成的特定乙内酰脲衍生物在小鼠中表现出抗伤害感受作用,而不影响运动协调或焦虑行为。这表明在疼痛管理中具有潜在应用 (Ronaldo Bezerra de Queiroz 等人,2015)。
有机化学中的催化
咪唑烷-2-酮参与有机化学中的催化反应。例如,金(I)催化的乙烯和 1-烯烃与环状脲的分子间氢胺化,导致形成具有高区域选择性和产率的咪唑烷-2-酮。这突出了它们在合成各种有机化合物中的效用 (Zhang、Lee 和 Widenhoefer,2009)。
酸性介质中的缓蚀
咪唑烷-2-酮衍生物已被评估其在酸性介质中作为缓蚀剂的有效性。它们的电化学行为表明在保护金属免受腐蚀方面具有潜在应用 (Cruz 等人,2004)。
β-内酰胺和药物的合成
(S)-4-异丙基-1-((R)-1-苯乙基)咪唑烷-2-酮被用作不对称曼尼希型反应中的手性助剂,促进了 β-内酰胺的合成,例如依折麦布,展示了咪唑烷-2-酮在药物合成中的作用 (Goyal 等人,2016)。
半导体材料特性
咪唑烷衍生物由于其结构和电子特性,作为半导体材料引起了人们的关注。它们在光吸收和电荷传输方面的潜力使它们在电子学中的应用变得有趣 (Irfan 等人,2016)。
属性
IUPAC Name |
1-(4-ethylphenyl)imidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-2-9-3-5-10(6-4-9)13-8-7-12-11(13)14/h3-6H,2,7-8H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRJKQPIVGSRKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CCNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

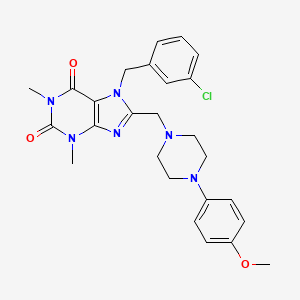


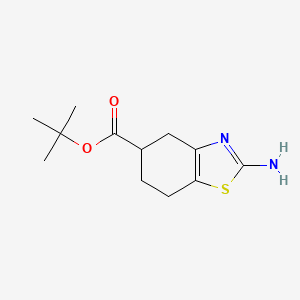

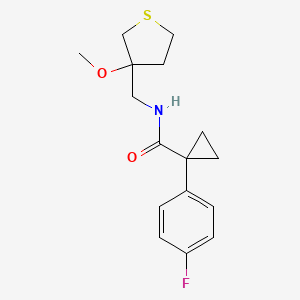

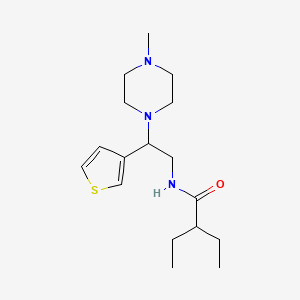
![4-bromo-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B2869892.png)


![N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2869895.png)
![2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2869897.png)
